1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1,7-Dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound acts as a potent inhibitor of FGFRs . It binds to the tyrosine kinase domain of the FGFRs, preventing their activation and subsequent downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
Upon binding to FGFRs, the compound inhibits the activation of downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and survival . Therefore, the inhibition of these pathways can lead to the suppression of tumor growth .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . Furthermore, it significantly inhibits the migration and invasion of cancer cells .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions
Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate pyridine and pyrrole derivatives under acidic or basic conditions.
Introduction of the Carbonyl Group: The 3-methylpiperidine-1-carbonyl group is introduced via an acylation reaction, often using reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
1,7-Dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving kinases.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer due to its inhibitory effects on specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities, particularly as kinase inhibitors.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic framework and are used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
1,7-Dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity for certain molecular targets compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6,12-dimethyl-5-(3-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-5-4-8-22(10-12)19(25)15-9-14-17(21(15)3)20-16-7-6-13(2)11-23(16)18(14)24/h6-7,9,11-12H,4-5,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCGPMWOVVNRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC3=C(N2C)N=C4C=CC(=CN4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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